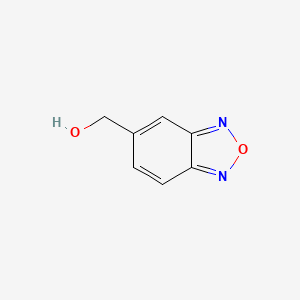

2,1,3-Benzoxadiazol-5-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 | |

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-56-9 | |

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the construction of the 2,1,3-benzoxadiazole core, followed by regioselective formylation, and culminating in the reduction to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental choices. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a benzene ring with a furazan ring, impart a range of desirable characteristics to molecules containing this core. In drug discovery, 2,1,3-benzoxadiazole derivatives have exhibited a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, their inherent fluorescence makes them valuable as probes and sensors in chemical biology.

This compound, in particular, serves as a key intermediate for the elaboration of more complex molecules. The primary alcohol functionality provides a versatile handle for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for the introduction of diverse pharmacophores and functional groups. This guide presents a reliable and reproducible synthetic route to this important compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic pathway. The primary alcohol can be readily accessed through the reduction of the corresponding aldehyde, 2,1,3-Benzoxadiazole-5-carbaldehyde. This aldehyde, in turn, can be synthesized by the formylation of the parent 2,1,3-benzoxadiazole ring system. The 2,1,3-benzoxadiazole core itself is accessible from commercially available starting materials.

An In-Depth Technical Guide to the Spectroscopic Properties of 2,1,3-Benzoxadiazole Derivatives

Abstract

The 2,1,3-benzoxadiazole (BOX) scaffold is a cornerstone in the development of advanced functional materials, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by an electron-deficient heterocyclic ring fused to a benzene moiety, imparts fascinating photophysical properties to its derivatives. These properties, including intense fluorescence and high environmental sensitivity, make them exceptional candidates for fluorescent probes, sensors, and components in optoelectronic devices.[2] This technical guide provides a comprehensive exploration of the core spectroscopic properties of 2,1,3-benzoxadiazole derivatives. We will delve into the principles and practical outworking of UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy as they pertain to these molecules. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and characterize novel BOX derivatives for their specific applications.

The 2,1,3-Benzoxadiazole Core: Synthesis and Structural Rationale

Understanding the spectroscopic output of a molecule begins with its synthesis. The method of construction not only yields the target compound but also provides opportunities for purification and intermediate characterization, ensuring the final data is reliable. The synthesis of the 2,1,3-benzoxadiazole core typically starts from 2-nitroaniline.[3]

The causality behind this synthetic pathway is rooted in established, high-yield organic reactions. The initial cyclization of 2-nitroaniline using a mild oxidizing agent like sodium hypochlorite forms the N-oxide intermediate.[3] This step is crucial for creating the heterocyclic ring. The subsequent reduction of the N-oxide group is efficiently achieved using triphenylphosphine (PPh₃), which has a high affinity for oxygen, to yield the stable 2,1,3-benzoxadiazole core.[3] Further functionalization, such as the selective bromination at the 4 and 7 positions, installs chemical "handles" for introducing π-conjugated systems via coupling reactions like the Sonogashira coupling.[4] This strategic addition of electron-donating groups to the electron-accepting BOX core is what gives rise to the valuable intramolecular charge transfer (ICT) properties discussed later.

Caption: Synthetic pathway for D-π-A-π-D type 2,1,3-benzoxadiazole derivatives.

Experimental Protocol: Synthesis of the 2,1,3-Benzoxadiazole Core (7)

This protocol is adapted from Frizon et al. (2020).[3]

-

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6):

-

To a mixture of 2-nitroaniline (9.0 g), tetrabutylammonium bromide (TBAB, 0.3 g), and diethyl ether (60 mL), add a 50% wt. potassium hydroxide solution (7 mL).

-

To this vigorously stirred mixture, add a sodium hypochlorite solution (>10% activated chlorine, 130 mL) dropwise.

-

Stir at room temperature for 7 hours.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product. This intermediate is often used without further purification.[3]

-

-

Synthesis of 2,1,3-Benzoxadiazole (7):

-

In a 250 mL flask, combine the intermediate N-oxide (6) (1.7 g), triphenylphosphine (4.0 g), and toluene (150 mL).

-

Reflux the mixture for 3 hours.

-

After cooling, filter the mixture.

-

Evaporate the solvents from the filtrate to afford the crude product.

-

Purify the crude material via silica gel chromatography using CH₂Cl₂ as the eluent to yield 2,1,3-benzoxadiazole as a yellow solid.[3]

-

Photophysical Properties: Absorption and Fluorescence

The most compelling characteristics of 2,1,3-benzoxadiazole derivatives are their photophysical properties. These compounds are often designed as "push-pull" systems, where electron-donating groups (Donors, D) are conjugated to the electron-accepting (Acceptor, A) BOX core, creating D-A, D-π-A, or D-π-A-π-D architectures.[5]

UV-Visible Absorption Spectroscopy

Upon excitation with light, electrons in the molecule are promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-π-A-π-D systems based on the BOX core, the HOMO is typically localized on the electron-donating arms, while the LUMO is centered on the electron-accepting benzoxadiazole unit.[6] The absorption of a photon facilitates an electronic transition from the ground state to an excited state, often characterized as an intramolecular charge transfer (ICT) state.[5]

Derivatives featuring this D-π-A-π-D structure exhibit strong absorption bands in the visible region, typically around 419 nm, which are attributed to π-π* transitions.[3][7] These transitions are associated with very high molar absorption coefficients (ε), indicating they are highly efficient at absorbing light.[5]

Fluorescence Spectroscopy

Following absorption, the molecule relaxes from the excited ICT state back to the ground state, releasing the excess energy in the form of a photon. This emitted light is known as fluorescence. A key feature of BOX derivatives is their strong fluorescence emission, often in the blue-green to yellow region of the spectrum.[2][7]

Several parameters are critical for characterizing the fluorescence of these compounds:

-

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em). BOX derivatives are known for their exceptionally large Stokes shifts (e.g., ~3,700-3,800 cm⁻¹).[7] A large Stokes shift is highly desirable in practical applications, such as fluorescence microscopy and sensing, as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.[8] The large shift is a direct consequence of the significant geometric and electronic rearrangement of the molecule in the ICT excited state compared to the ground state.[5]

-

Quantum Yield (Φ_F): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright fluorescent probes. BOX derivatives can exhibit strong fluorescence with quantum yields of approximately 0.5 in solution.[5]

-

Solvatochromism: This refers to the change in the color of the emission (and absorption) in response to the polarity of the solvent.[9] In push-pull systems like BOX derivatives, the excited ICT state is typically more polar than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission.[9][10] This environmental sensitivity is the basis for their use as probes for local polarity, for example, in mapping hydrophobic pockets in proteins.[11]

Caption: Energy level diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Summary of Photophysical Data

The following table summarizes representative photophysical properties for a series of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives (compounds 9a-d from Frizon et al., 2020) in chloroform solution.[3]

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| 9a | 419 | 494 | 3,738 | 0.51 |

| 9b | 419 | 498 | 3,786 | 0.49 |

| 9c | 419 | 498 | 3,786 | 0.54 |

| 9d | 419 | 497 | 3,779 | 0.50 |

Structural Characterization: NMR and IR Spectroscopy

While UV-Vis and fluorescence spectroscopies reveal the electronic properties of BOX derivatives, NMR and IR are indispensable for confirming their covalent structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

-

¹H NMR: For the unsubstituted 2,1,3-benzoxadiazole core, the spectrum is simple, showing two sets of chemically equivalent protons. A typical spectrum in CDCl₃ shows two doublets of doublets around δ 7.85 and 7.41 ppm.[7] When the core is substituted, for instance at the 4 and 7 positions, the remaining aromatic protons (at positions 5 and 6) become equivalent and typically appear as a singlet. For example, 4,7-dibromo-2,1,3-benzoxadiazole shows a singlet at δ 7.51 ppm.[7] The signals from protons on appended functional groups appear in their expected regions, confirming successful synthesis.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For substituted D-π-A-π-D derivatives, key signals include those from the alkyne carbons of the π-bridge (typically δ 85-99 ppm) and the aromatic carbons of the BOX core itself.[7]

| Nucleus | Typical Chemical Shift (δ, ppm) for Unsubstituted Core | Reference |

| ¹H | 7.4 - 7.9 | [7] |

| ¹³C | 110 - 150 | [12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the characterization of BOX derivatives, IR is particularly useful for confirming key transformations during the synthesis. For example, in the synthesis of D-π-A-π-D fluorophores, the appearance of a sharp, intense band around 2207 cm⁻¹ is a clear indication of the C≡C triple bond from the successful Sonogashira coupling reaction.[7] Other characteristic bands confirm the presence of the aromatic rings and other functional groups within the molecule.

Standardized Workflow for Spectroscopic Analysis

To ensure reproducibility and accuracy, a standardized workflow is essential. This involves careful sample preparation and systematic data acquisition.

Caption: A standardized workflow for photophysical characterization of fluorophores.

Experimental Protocol: Spectroscopic Measurements

This protocol provides a general methodology for acquiring absorption and fluorescence spectra.[13]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Varian Cary 50) for absorption and a spectrofluorophotometer (e.g., Shimadzu RF5301pc) for fluorescence.[7]

-

Sample Preparation:

-

Prepare a stock solution of the purified BOX derivative at a concentration of 1x10⁻³ M in a spectroscopic grade solvent (e.g., chloroform).

-

For measurements, dilute the stock solution to a final concentration of approximately 1x10⁻⁵ M to 1x10⁻⁶ M in a 1 cm path length quartz cuvette. The absorbance at the maximum should ideally be below 0.1 to avoid inner filter effects in fluorescence measurements.

-

-

Absorption Measurement:

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 250-700 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorophotometer to the λ_abs determined in the previous step.

-

Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

-

(Optional but recommended) To confirm the purity of the emissive species, set the emission monochromator to λ_em and scan the excitation monochromator. The resulting excitation spectrum should be superimposable on the absorption spectrum.

-

Conclusion and Future Outlook

The 2,1,3-benzoxadiazole core is a privileged scaffold for the construction of advanced fluorescent materials. Its derivatives exhibit a powerful combination of strong absorption, high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. A thorough understanding of their spectroscopic properties, gained through a combination of UV-Vis, fluorescence, NMR, and IR techniques, is paramount for their rational design and application. As researchers continue to innovate synthetic methodologies to create increasingly complex and functionalized BOX derivatives, these spectroscopic tools will remain essential for characterizing their behavior and unlocking their full potential in drug discovery, diagnostics, and materials science.

References

-

Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de Braga, H. C., Grillo, F., & et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link][2][3][4][7]

-

Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de Braga, H. C., Grillo, F., & et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed, 32478032. Available at: [Link][3][5]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. DOI: 10.3389/fchem.2020.00360. Available at: [Link][5][7]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link][4]

-

SpectraBase. (n.d.). 2,1,3-Benzoxadiazole. SpectraBase. Available at: [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2, 1, 3-benzoxadiazole derivatives as new fluorophores—combined experimental, optical, electro, and theoretical study. Laboratório de Materiais Optoeletrônicos & Fotofísica Molecular. Available at: [Link]

-

Humboldt-Universität zu Berlin. (n.d.). Fluorescence Spectroscopy of Dyes in Solution. HU Berlin. Available at: [Link][13]

-

Abbate, F., et al. (2009). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters, 473(4-6), 329-333. Available at: [Link][9]

-

baseclick GmbH. (n.d.). Fluorescent dyes: spectra, types & applications. baseclick GmbH. Available at: [Link][8]

-

Roy, I., & Lakowicz, J. R. (2011). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. The AAPS Journal, 13(3), 392–405. Available at: [Link][11]

-

Wagner, B. D., & Linder, M. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for. OPUS. Available at: [Link][10]

-

Glen Research. (n.d.). Spectral Characteristics of Fluorescent Dyes. Glen Research. Available at: [Link]

-

SpectraBase. (n.d.). 2,1,3-Benzoxadiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link][12]

-

da Silva, G. F., & de Oliveira, H. C. B. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link][6]

-

Widengren, J., & Schwille, P. (2009). Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. ResearchGate. Available at: [Link]

-

da Costa, R. C., et al. (2018). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Journal of Materials Chemistry C, 6(32), 8750-8758. Available at: [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent dyes: spectra, types & applications [baseclick.eu]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

A Technical Guide to the Photophysical Characterization of Novel Benzoxadiazole Fluorophores

Introduction

The 2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the world of fluorescence, prized for its compact size, respectable photophysical properties, and profound sensitivity to its local environment.[1] These characteristics make NBD and its derivatives indispensable tools in a multitude of research and development areas, from bioimaging and environmental sensing to materials science.[1][2] For researchers in drug development, NBD-based fluorophores offer powerful means to probe cellular microenvironments, track drug delivery, and visualize specific organelles like lipid droplets.[2]

This guide provides an in-depth, field-proven framework for the comprehensive photophysical characterization of novel benzoxadiazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each measurement is part of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only generate high-quality data but also to interpret it with confidence, thereby accelerating the innovation pipeline.

Fundamental Principles of Fluorescence

A robust characterization begins with a firm grasp of the underlying photophysical processes. When a fluorophore absorbs a photon of light, an electron is promoted to a higher energy, excited singlet state (S₁). The molecule then relaxes back to the ground state (S₀) through several pathways, including the emission of a photon, a process known as fluorescence. The key parameters that define a fluorophore's utility are governed by the efficiencies of these competing de-excitation pathways.

A Jablonski diagram provides a classical representation of these electronic transitions.

Caption: Core workflow for comprehensive photophysical characterization.

Steady-State Measurements: The Foundational Data

Steady-state techniques provide a time-averaged view of the fluorophore's properties and form the basis of its characterization.

2.1.1 Molar Absorptivity (ε) Determination

Expertise & Causality: The molar absorptivity, or extinction coefficient, is an intrinsic measure of how strongly a molecule absorbs light at a specific wavelength. A high ε is desirable for applications requiring bright signals from low concentrations of the probe. This parameter is determined using the Beer-Lambert law, which linearly relates absorbance to concentration. [3]The integrity of this measurement hinges on using a series of precisely known concentrations to validate this linear relationship, thereby ensuring the data is free from artifacts like aggregation at higher concentrations.

Protocol: Molar Absorptivity Determination

-

Stock Solution Preparation: Accurately weigh a small amount of the purified benzoxadiazole compound and dissolve it in a known volume of spectroscopic-grade solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity. [4]3. Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as the sample for the reference cuvette to establish a baseline.

-

Absorbance Measurement: Measure the absorbance spectrum for each dilution, identifying the λmax. Record the absorbance value at λmax for each concentration.

-

Data Analysis: Plot absorbance at λmax versus concentration (in mol/L). [5]Perform a linear regression on the data.

-

Calculation: According to the Beer-Lambert law (A = εcL), the slope of the resulting line is the product of the molar absorptivity (ε) and the path length (L, typically 1 cm). [3]Calculate ε using the formula:

-

ε (in M⁻¹cm⁻¹) = Slope / L

-

2.1.2 Fluorescence Quantum Yield (ΦF) Determination

Expertise & Causality: The fluorescence quantum yield (ΦF) is arguably the most critical parameter for a fluorophore. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. [6]A high ΦF is essential for sensitive detection and bright imaging. The most common and reliable method for solution-state samples is the comparative method, which measures the fluorescence of the unknown compound relative to a well-characterized standard with a known quantum yield. [7] Trustworthiness: The validity of this protocol is maintained by strictly controlling experimental conditions for both the sample and the standard. This includes using the same excitation wavelength, spectrometer settings, and ensuring that the absorbance of all solutions is kept low (typically < 0.1 at the excitation wavelength) to prevent inner-filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution. [8] Protocol: Comparative Quantum Yield Measurement

-

Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap well with the benzoxadiazole sample. For NBD derivatives, which often absorb in the blue-green region, standards like Quinine Sulfate (in 0.1 M H₂SO₄) or Rhodamine 6G (in ethanol) are common choices. [9]2. Solution Preparation: Prepare a series of dilute solutions (at least four) for both the standard and the unknown sample in the same solvent (if possible). The absorbance of each solution at the chosen excitation wavelength must be below 0.1.

-

Data Acquisition:

-

For each solution, measure the UV-Vis absorbance at the excitation wavelength.

-

Using a calibrated spectrofluorometer, measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements. [10]4. Data Processing:

-

Integrate the area under the corrected emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[7]

ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

-

Caption: Workflow for comparative quantum yield (Φ_F) determination.

Time-Resolved Measurement: Unveiling Excited-State Dynamics

2.2.1 Fluorescence Lifetime (τF) Determination

Expertise & Causality: The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is highly sensitive to the molecular environment and can be used to distinguish between different fluorophores or to sense changes in viscosity, ion concentration, or binding events. The gold-standard technique for measuring lifetimes in the nanosecond to picosecond range is Time-Correlated Single Photon Counting (TCSPC). [11][12] Trustworthiness: TCSPC achieves high precision by building a probability histogram of photon arrival times over millions of excitation-emission cycles. To ensure accuracy, the system's own temporal response, known as the Instrument Response Function (IRF), must be measured using a scattering solution. This IRF is then used in the data analysis (deconvolution) to extract the true fluorescence decay profile, free from instrumental artifacts. Avoiding "pulse pile-up" by keeping the photon detection rate low relative to the excitation rate is another critical self-validating step. [11] Protocol: Fluorescence Lifetime Measurement via TCSPC

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) with a wavelength suitable for exciting the sample, a sensitive single-photon detector, and timing electronics. [13]2. IRF Measurement: Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica in water). Set the emission monochromator to the excitation wavelength and collect the IRF. The full-width at half-maximum (FWHM) of the IRF defines the time resolution of the system. [11]3. Sample Measurement: Replace the scattering solution with the benzoxadiazole sample solution (absorbance < 0.1). Collect the fluorescence decay histogram until sufficient counts (typically >10,000 in the peak channel) are acquired for good statistics.

-

Data Analysis:

-

Fit the collected decay data using deconvolution software that incorporates the measured IRF.

-

The data is typically fitted to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ)

-

For a simple, single-species fluorophore in a homogenous environment, a single-exponential fit is often sufficient. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Environmental Sensitivity: Solvatochromism

Expertise & Causality: Benzoxadiazoles are well-known for their solvatochromic properties, meaning their absorption and emission spectra change with the polarity of the solvent. [1][14]This sensitivity arises from changes in the dipole moment of the fluorophore upon electronic excitation. [15]In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. [15]Characterizing this behavior is crucial for developing probes intended for biological systems, where polarity can vary dramatically between the aqueous cytoplasm and lipid membranes.

Protocol: Solvatochromism Study

-

Solvent Selection: Choose a range of solvents with varying polarity, typically characterized by the Reichardt's ET(30) scale or the Lippert-Mataga polarity function. Examples include cyclohexane (non-polar), toluene, dichloromethane, acetone, and acetonitrile (polar aprotic), and ethanol and water (polar protic).

-

Data Collection: Prepare dilute solutions of the benzoxadiazole in each solvent. For each solution, measure the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

-

Data Analysis & Presentation:

-

Calculate the Stokes shift (in cm⁻¹) for each solvent: Stokes Shift = (1/λabs - 1/λem) * 10⁷

-

Plot the Stokes shift versus the solvent polarity function (e.g., ET(30)). A linear correlation in a Lippert-Mataga plot indicates a simple solvatochromic effect.

-

Summarize all photophysical parameters in a table for clear comparison across the solvent series.

-

Data Summary and Interpretation

A comprehensive characterization culminates in a clear, consolidated summary of all measured photophysical parameters. This allows for easy comparison with existing fluorophores and provides a complete picture of the new compound's potential.

Table 1: Example Photophysical Data for a Novel Benzoxadiazole (NBD-X)

| Solvent | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) |

| Toluene | 465 | 530 | 25,000 | 2,780 | 0.85 | 3.1 |

| CH₂Cl₂ | 470 | 545 | 24,500 | 3,050 | 0.60 | 2.5 |

| Acetonitrile | 472 | 560 | 24,800 | 3,510 | 0.35 | 1.8 |

| Ethanol | 475 | 575 | 25,200 | 3,890 | 0.15 | 1.1 |

Interpretation: The hypothetical data in Table 1 for "NBD-X" shows a clear positive solvatochromism, with a significant red-shift in emission and a decrease in both quantum yield and lifetime as solvent polarity increases. This is characteristic of a molecule with a charge-transfer excited state, making it a potentially excellent sensor for local polarity in biological membranes. The high molar absorptivity and quantum yield in non-polar environments suggest it would be a bright probe for lipid droplets. [2][16]

Conclusion

The systematic photophysical characterization outlined in this guide provides the robust, high-quality data required to advance novel benzoxadiazole fluorophores from the bench to their intended application. By understanding the "why" behind each protocol and adhering to self-validating measurement practices, researchers can build a comprehensive profile of a molecule's capabilities. This detailed understanding of absorption, emission, quantum efficiency, excited-state lifetime, and environmental sensitivity is the foundation upon which successful applications in high-resolution imaging, sensitive bio-assays, and next-generation drug development are built.

References

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Alphalyse. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting?[Link]

-

Fery-Forgues, S. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]

-

Horiba. (n.d.). Measuring Fluorescence Quantum Yield: A Practical Guide. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(4), 811-812. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

-

Loving, G., & Imperiali, B. (2009). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Accounts of chemical research, 42(10), 1432–1443. [Link]

-

Resch-Genger, U., et al. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Pure and Applied Chemistry, 82(12), 2315-2335. [Link]

-

Royal Society of Chemistry. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH. [Link]

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. standards.chromadex.com [standards.chromadex.com]

- 4. Molar Extinction Coefficient Calculation [alphalyse.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. d-nb.info [d-nb.info]

- 9. publications.iupac.org [publications.iupac.org]

- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 11. edinst.com [edinst.com]

- 12. photon-force.com [photon-force.com]

- 13. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 15. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Quantum Mechanical Modeling of 2,1,3-Benzoxadiazol-5-ylmethanol: A Framework for Rational Drug Design

Abstract

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in a wide array of bioactive compounds and its utility as a fluorescent probe.[1] This technical guide provides a comprehensive framework for the quantum mechanical modeling of a specific derivative, 2,1,3-Benzoxadiazol-5-ylmethanol, aimed at researchers, computational chemists, and drug development professionals. We delve into the core theoretical methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering not just procedural steps but the causal reasoning behind the selection of functionals, basis sets, and analytical methods. This whitepaper presents a self-validating, step-by-step computational workflow—from initial structure optimization to the analysis of electronic and spectroscopic properties. By synthesizing theoretical accuracy with field-proven insights, this guide illustrates how in silico modeling provides a predictive, quantitative understanding of molecular structure, reactivity, and potential biological interactions, thereby accelerating the rational design of novel therapeutic agents.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The 2,1,3-benzoxadiazole heterocycle is a privileged scaffold in the development of advanced pharmaceuticals and functional materials.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer and antimicrobial properties.[1] Furthermore, the unique photophysical characteristics of certain derivatives, such as the widely studied 7-nitro-2,1,3-benzoxadiazole (NBD), have established them as indispensable fluorescent tools for cellular imaging and sensing applications.[2][3]

This guide focuses on a specific, functionally rich derivative: This compound . The presence of the hydroxymethyl group (-CH₂OH) offers a versatile handle for synthetic elaboration, making it an ideal starting point for building libraries of more complex drug candidates. Understanding the fundamental quantum mechanical properties of this core molecule is paramount to predicting how structural modifications will influence its behavior.

In silico modeling has become an indispensable pillar of modern drug discovery, providing deep, quantitative insights that transcend the limitations of empirical observation alone.[1] By employing quantum mechanical methods, we can construct a detailed portrait of a molecule's electronic landscape, predict its reactivity, and anticipate its interactions with biological targets. This predictive power enables a more rational, efficient, and cost-effective approach to drug design, shortening the path from initial concept to clinical candidate.

Part I: Theoretical Foundations of Quantum Mechanical Modeling

The successful application of computational chemistry hinges on the appropriate selection of theoretical methods. The goal is to achieve the necessary accuracy for the property of interest without incurring prohibitive computational expense.

Density Functional Theory (DFT): The Workhorse of Molecular Modeling

DFT has emerged as the preeminent method for studying the electronic structure of molecules in chemistry and materials science. It offers a robust balance of computational efficiency and accuracy, making it the workhorse for determining optimized geometries and ground-state electronic properties.[1]

-

Causality of Method Selection: Unlike wave function-based methods that can be computationally demanding, DFT calculates the properties of a many-electron system based on its functionally determined electron density. This approach provides a significant speed advantage, allowing for the study of larger, more biologically relevant molecules.

-

Choosing the Right Functional and Basis Set:

-

Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a universally validated choice for organic molecules, providing excellent results for both geometric structures and electronic properties.[1][4] Alternatively, functionals like PBE0 are also frequently employed and can offer comparative insights.[1][5]

-

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set such as 6-311+G(d,p) is highly recommended.[4]

-

6-311 : Describes the core electrons with a single function and valence electrons with three functions, providing flexibility.

-

+ : Adds diffuse functions, which are essential for accurately describing lone pairs and non-covalent interactions—critical features in drug-receptor binding.

-

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution and yielding more accurate bond angles and lengths.

-

-

Time-Dependent DFT (TD-DFT): Unveiling Photophysical Properties

To understand how a molecule interacts with light—its color, absorption, and fluorescence—we must investigate its electronic excited states. TD-DFT is the standard and most efficient method for this purpose.[1] It allows for the calculation of vertical excitation energies, which correspond to the peaks in a UV-visible absorption spectrum, and provides insights into the nature of the electronic transitions (e.g., π-π*).[5][6]

Accounting for the Environment: Solvation Models

Biological processes and chemical experiments rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's geometry and electronic properties. The Polarizable Continuum Model (PCM) is an effective and widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[4] Incorporating PCM into DFT and TD-DFT calculations is crucial for obtaining results that are comparable to experimental data measured in solution.

Part II: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the complete quantum mechanical characterization of this compound. The workflow is designed to ensure that each step logically builds upon the last, culminating in a comprehensive and reliable dataset.

Protocol 1: Ground State Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy structure of the molecule and confirm it is a true minimum.

-

Structure Input: Generate the 3D coordinates for this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Save in a format compatible with your quantum chemistry package (e.g., .xyz or .gjf).

-

Calculation Setup (Gaussian Example): Create an input file specifying the following keywords. The causality here is to request both optimization and frequency calculation in the same job, ensuring the frequencies correspond to the optimized geometry.

-

Opt Freq: Requests a geometry optimization followed by a frequency calculation.

-

B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.

-

SCRF=(PCM,Solvent=Water): Applies the PCM solvation model for water. Choose a solvent relevant to your application (e.g., DMSO, Methanol).

-

0 1: Specifies a neutral charge (0) and a singlet multiplicity (1).

-

-

Execution: Run the calculation using a quantum chemistry software package like Gaussian.[1]

-

Validation: Upon completion, inspect the output file. The optimization must converge successfully. Critically, the frequency calculation must show zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum, and the input geometry must be revised.

Protocol 2: Electronic and Spectroscopic Properties

Objective: To calculate the frontier molecular orbitals, electrostatic potential, and UV-Vis spectrum.

-

Input: Use the optimized coordinates obtained from Protocol 1.

-

Calculation Setup (Gaussian Example):

-

For Orbitals and MEP: A standard single-point energy calculation on the optimized geometry is sufficient. Ensure population analysis (Pop=Full) and output keywords (gfinput, iop(6/33=2)) are used to generate visualization files.

-

For UV-Vis Spectrum: Set up a TD-DFT calculation.

-

TD(NStates=20): Requests the calculation of the first 20 excited states.

-

Geom=CheckOnly Guess=Read: Reads the geometry and wavefunction from the previous optimization/frequency calculation checkpoint file, ensuring consistency and saving computational time.

-

-

Execution: Run the calculation.

-

Analysis:

-

HOMO/LUMO: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Note their energies and calculate the HOMO-LUMO energy gap.

-

MEP Map: Generate the molecular electrostatic potential map. Identify the most negative potential (red/yellow), indicating electron-rich regions prone to electrophilic attack, and the most positive potential (blue), indicating electron-poor regions for nucleophilic attack.

-

UV-Vis Spectrum: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). A larger oscillator strength indicates a more intense electronic transition.

-

Part III: Data Interpretation and Application in Drug Discovery

The true power of quantum modeling lies in translating quantitative data into actionable chemical and biological insights.

Quantitative Data Summary

The following tables present a template for summarizing the key quantitative data obtained from the calculations. The exact values will be generated upon running the protocols described above.

Table 1: Predicted Structural and Electronic Properties of this compound

| Parameter | Predicted Value (in Water) | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Value (eV) | Related to electron-donating ability; high energy indicates higher reactivity with electrophiles. |

| LUMO Energy | Value (eV) | Related to electron-accepting ability; low energy indicates higher reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Value (eV) | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Value (Debye) | Influences solubility and the ability to form dipole-dipole interactions with a receptor. |

Table 2: Predicted Spectroscopic Properties of this compound

| Parameter | Predicted Value (in Water) | Interpretation |

|---|---|---|

| λmax (First Major Peak) | Value (nm) | The wavelength of maximum UV-Vis absorption. |

| Oscillator Strength (f) | Value (dimensionless) | The theoretical intensity of the absorption peak. |

| Primary Orbital Contribution | e.g., HOMO → LUMO | Describes the nature of the electronic transition (e.g., π → π*). |

From Theory to Therapeutic Design

The data generated from these models directly inform the rational design of new derivatives.[1]

-

Predicting Reactivity and Metabolism: The HOMO/LUMO distributions and the MEP map highlight the most reactive sites on the molecule. The electron-rich oxygen and nitrogen atoms of the benzoxadiazole ring and the hydroxyl group are likely sites for hydrogen bonding with a protein receptor.[1] Conversely, these sites may also be susceptible to metabolic transformation.

-

Guiding Structural Modifications: If a higher binding affinity is desired, the MEP map can guide the placement of new functional groups. For example, adding an electron-withdrawing group to a region of high electron density could enhance a specific hydrogen bond. Similarly, TD-DFT calculations can predict how adding electron-donating or electron-accepting groups will shift the molecule's absorption and emission wavelengths for applications in fluorescent probes.[1][6]

-

Building QSAR Models: Calculated parameters like orbital energies, dipole moment, and molecular surface area serve as powerful descriptors for Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds before they are synthesized.[1][7]

Conclusion

Quantum mechanical modeling provides an indispensable, predictive lens through which to view the chemical world. For a molecule like this compound, these in silico techniques transform it from a static structure into a dynamic entity with a well-defined electronic landscape, reactivity profile, and spectroscopic signature. By following the validated workflows presented in this guide, researchers can generate high-fidelity data to understand intermolecular interactions, predict reactivity, and rationally design next-generation derivatives. This synergy between theoretical modeling and experimental chemistry is the hallmark of modern drug discovery, paving a more direct and informed path toward novel therapeutics.

References

- BenchChem. (2025).

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Jayanthi, G., & Karthick, T. (2018). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]

-

Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

-

Butler, K. S., et al. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to DFT and TD-DFT Analysis of Benzoxadiazole Compounds

Abstract

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the development of advanced materials and novel therapeutics.[1] Its unique electron-deficient nature and versatile structure allow for the fine-tuning of photophysical and electronic properties, making its derivatives prime candidates for applications ranging from organic electronics to fluorescent biological probes.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to investigate and predict the behavior of these powerful compounds. We will move beyond a simple recitation of methods to explain the critical reasoning behind computational choices, ensuring a robust and validated approach to in silico analysis.

The Benzoxadiazole Core: A Universe of Potential

Benzoxadiazole derivatives are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This structure imparts significant chemical stability and, critically, a strong electron-accepting character. This property is the foundation of their utility in "push-pull" or donor-acceptor molecular architectures, which are fundamental to modern organic electronics and sensor technology.[4][5] By synthetically attaching various electron-donating groups to the benzoxadiazole core, scientists can precisely control the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly impacts the compound's color (absorption and emission spectra), fluorescence efficiency, and charge transport capabilities.[4][6]

In medicinal chemistry, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Computational studies are essential for rational drug design, helping to predict how these molecules will interact with biological targets.[3]

Theoretical Foundations: Why DFT and TD-DFT are the Right Tools

To reliably predict the properties of benzoxadiazole derivatives, we require quantum chemical methods that balance accuracy with computational feasibility. DFT and its excited-state extension, TD-DFT, have emerged as the workhorses for this task.[1][7]

Density Functional Theory (DFT)

At its core, DFT is a method for determining the electronic structure of a molecule.[8] Instead of tackling the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density. This approach provides a remarkable balance of speed and accuracy, making it ideal for calculating ground-state properties.[1]

Key Ground-State Properties Calculated with DFT:

-

Optimized Molecular Geometry: The lowest energy, most stable 3D structure of the molecule.[1]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are critical. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept one. The energy gap between them (the HOMO-LUMO gap) is a primary determinant of the molecule's electronic and optical properties.[9]

-

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

-

Vibrational Frequencies: A frequency calculation on an optimized geometry is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]

Time-Dependent Density Functional Theory (TD-DFT)

To understand a molecule's color and fluorescence, we must investigate its electronic excited states. This is the domain of TD-DFT.[7] It is a widely used method for predicting UV-visible absorption spectra by calculating the energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO).[7][10]

Key Excited-State Properties Calculated with TD-DFT:

-

Excitation Energies: The energy difference between the ground state and an excited state, which corresponds to the position of an absorption peak in a UV-Vis spectrum.

-

Oscillator Strength (f): This value relates to the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak.[4]

-

Character of Transitions: TD-DFT output allows for the analysis of which orbitals are involved in an excitation (e.g., a π-π* or n-π* transition), providing deep insight into the nature of the photophysical process.[6]

A Validated Protocol for DFT and TD-DFT Analysis

The trustworthiness of computational results hinges on a well-chosen and consistently applied protocol. Here, we outline a step-by-step methodology for the analysis of a benzoxadiazole derivative.

Step 1: Molecular Structure Preparation

The starting point for any calculation is an initial 3D structure of the molecule. This can be built using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure correct bond orders and initial stereochemistry. This initial guess does not need to be perfect, as the geometry optimization step will find the energy minimum.

Step 2: Ground-State Geometry Optimization (DFT)

This is the most critical step for obtaining reliable results. The goal is to find the most stable conformation of the molecule.

Protocol:

-

Software Selection: Use a well-established quantum chemistry package like Gaussian, ORCA, or GAMESS.[1][8]

-

Functional and Basis Set Selection: This is a crucial decision that impacts both accuracy and computational cost.

-

Functional: For organic molecules like benzoxadiazoles, hybrid functionals are a robust starting point. B3LYP is a widely used and well-benchmarked functional for ground-state properties.[9][11] For studies where charge-transfer effects are important, long-range corrected functionals like CAM-B3LYP or ωB97X-D are often superior.[12] The inclusion of a dispersion correction (e.g., "-D3") is highly recommended to accurately model non-covalent interactions.[13]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) offers a good compromise between accuracy and efficiency for molecules of this size.[14] The "+" indicates the addition of diffuse functions, important for describing anions and excited states, while the "(d,p)" indicates polarization functions, which allow for more flexibility in describing bonding.[13] For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[14]

-

-

Execution: Perform a geometry optimization calculation. This is typically followed by a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies).[1]

Step 3: Excited-State Analysis (TD-DFT)

Once a validated ground-state structure is obtained, you can proceed to calculate the excited-state properties.

Protocol:

-

Input Preparation: Use the optimized coordinates from the DFT calculation.

-

Calculation Type: Specify a TD-DFT calculation. It is common to request a significant number of excited states (e.g., 20-30 NROOTS) to generate a representative spectrum.[7]

-

Functional and Basis Set: It is standard practice to use the same functional and basis set as the ground-state optimization for consistency.[7]

-

Solvent Effects: The optical properties of benzoxadiazoles are often sensitive to the solvent environment.[6] It is highly advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[15]

-

Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths.[16] These data points can be used to simulate a theoretical UV-Vis spectrum, which can then be directly compared to experimental data.

Data Presentation and Visualization

Clear presentation of computational data is paramount for interpretation and comparison.

Table 1: Key Computational Parameters for a Hypothetical Benzoxadiazole Derivative

| Parameter | Ground State (DFT) | Excited State (TD-DFT) |

| Software | Gaussian 16 | Gaussian 16 |

| Functional | B3LYP-D3(BJ) | B3LYP-D3(BJ) |

| Basis Set | 6-311+G(d,p) | 6-311+G(d,p) |

| Solvent Model | PCM (Chloroform) | PCM (Chloroform) |

| Task | Optimization & Frequency | Vertical Excitations (30 States) |

Table 2: Sample Calculated Properties for a Hypothetical Benzoxadiazole Derivative

| Property | Value | Unit |

| HOMO Energy | -6.15 | eV |

| LUMO Energy | -2.85 | eV |

| HOMO-LUMO Gap | 3.30 | eV |

| First Major Excitation (λmax) | 419 | nm |

| Oscillator Strength (f) of λmax | 0.85 | (dimensionless) |

| Transition Character of λmax | HOMO -> LUMO (98%) |

Diagrams: Visualizing Workflows and Concepts

Visual aids are indispensable for conveying complex computational workflows and theoretical concepts.

Caption: Computational workflow for DFT and TD-DFT analysis.

Caption: Frontier Molecular Orbital energy level diagram.

Conclusion and Authoritative Grounding

The combination of DFT and TD-DFT provides a powerful, predictive framework for the rational design of novel benzoxadiazole derivatives. By carefully selecting functionals and basis sets and following a systematic, self-validating protocol, researchers can gain profound insights into structure-property relationships.[6] This in silico approach significantly accelerates the discovery pipeline for both high-performance materials and next-generation therapeutics by prioritizing the most promising candidates for synthesis and experimental validation.[1] Always benchmark your chosen computational level against experimental data for a known compound in your class of interest to ensure its applicability and predictive power.

References

- BenchChem. (n.d.). Theoretical Studies of 2,1,3-Benzoxadiazole Derivatives: A Technical Guide. BenchChem.

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]

-

Priya, G. D., & Sastry, G. N. (2018). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. Retrieved from [Link]

-

Galan, T. A., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved from [Link]

-

FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. Retrieved from [Link]

-

Wang, S., et al. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. Retrieved from [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

Honisz, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Interpretation of TD-DFT results. Retrieved from [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

-

ResearchGate. (2021). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. Retrieved from [Link]

-

Case Western Reserve University. (2023). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Scholarly Commons @CWRU. Retrieved from [Link]

-

MDPI. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved from [Link]

-

YouTube. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. Bioinformatics Insights. Retrieved from [Link]

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

-

Learning Breeze. (2024). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

-

ResearchGate. (1996). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

- 12. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 2,1,3-Benzoxadiazol-5-ylmethanol

Abstract

This technical guide provides a comprehensive elucidation of the molecular structure of 2,1,3-Benzoxadiazol-5-ylmethanol. The benzoxadiazole scaffold is a cornerstone in the development of fluorescent probes and pharmacologically active agents. An exact understanding of its molecular architecture is paramount for predicting its chemical behavior, designing derivatives, and interpreting its interactions within biological systems. This document synthesizes data from fundamental chemical principles and spectroscopic methodologies to present a holistic structural portrait for researchers, chemists, and drug development professionals. We will explore the core structure, the analytical techniques required for its confirmation, and the interpretation of the resulting data, thereby providing a self-validating framework for its identification.

Introduction to the Benzoxadiazole Core

The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a unique heterocyclic moiety characterized by the fusion of a benzene ring with a 2,1,3-oxadiazole ring. This arrangement creates a planar, aromatic system with distinct electronic properties. The presence of the oxadiazole ring imparts a significant electron-withdrawing character, making the benzoxadiazole core a valuable building block in the design of materials with applications in organic electronics and medicinal chemistry.[1] Specifically, this compound (CAS No. 59660-56-9) incorporates a hydroxymethyl group at the 5-position, offering a reactive site for further functionalization.[2]

The primary objective of this guide is to detail the methodologies and expected outcomes for the structural confirmation of this molecule, providing a foundational reference for its synthesis and application.

Fundamental Molecular Structure

The molecular identity of this compound is defined by its constituent atoms and their precise connectivity.

-

Chemical Formula: C₇H₆N₂O₂[2]

-

Molecular Weight: 150.13 g/mol [2]

-

Core Scaffold: A bicyclic heteroaromatic system.

-

Key Functional Groups:

-

Aromatic benzene ring.

-

2,1,3-Oxadiazole heterocycle.

-

Primary alcohol (-CH₂OH).

-

The IUPAC name for this compound is (2,1,3-Benzoxadiazol-5-yl)methanol. The structure consists of the fused benzoxadiazole core with a methanol substituent attached to the carbon at position 5 of the benzene ring.

Synthesis as a Precursor to Structural Analysis

While numerous synthetic routes to benzoxadiazole derivatives exist, a common approach involves the cyclization of an ortho-substituted aniline derivative. For instance, the synthesis of the 2,1,3-benzoxadiazole core can be achieved from 2-nitroaniline, which is first converted to 2,1,3-benzoxadiazole-1-oxide and subsequently deoxygenated.[3][4]

Understanding the synthesis is critical as it informs potential side products or isomeric impurities that must be differentiated during structural analysis. Subsequent purification, typically by column chromatography or recrystallization, is a mandatory step before spectroscopic analysis.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unambiguously determine a molecular structure. The confluence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides the necessary orthogonal data points for confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed information about the connectivity and electronic environment of atoms.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals are:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fused heterocyclic ring, their chemical shifts will be influenced by its anisotropic and electronic effects. Their splitting pattern will reveal their coupling relationships (ortho, meta).

-

Methylene Protons (-CH₂OH, 2H): These protons are adjacent to both the aromatic ring and the hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH, 1H): This proton's signal is often broad and can appear over a wide chemical shift range. Its position is dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Aromatic Carbons (6C): The six carbons of the benzoxadiazole ring system will produce signals in the aromatic region (δ 110-160 ppm). The two carbons of the oxadiazole moiety fused to the benzene ring will be significantly downfield due to their attachment to electronegative nitrogen and oxygen atoms.

-

Methylene Carbon (-CH₂OH, 1C): The carbon of the methanol group will appear in the aliphatic region, typically around δ 60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): For C₇H₆N₂O₂, the high-resolution mass spectrum should show a molecular ion peak corresponding to a mass-to-charge ratio (m/z) of 150.0429.

-

Key Fragmentation Patterns: The fragmentation will likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or other characteristic fragments from the ring system, which helps to confirm the presence and location of the substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the primary alcohol.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ indicate the C-H bonds of the aromatic ring.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene group.

-

C=N and C=C Stretches: Strong absorptions in the 1400-1650 cm⁻¹ region are indicative of the aromatic ring and the heterocyclic C=N bonds.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region confirms the presence of the C-O single bond of the primary alcohol.

Integrated Data Analysis Workflow

The confirmation of the molecular structure is a process of logical deduction, integrating data from multiple analytical techniques.

Summary of Expected Analytical Data

The following table summarizes the key analytical data points expected for the confident identification of this compound.

| Analytical Technique | Parameter | Expected Result | Structural Confirmation |

| Mass Spectrometry | Molecular Ion (m/z) | ~150.04 | Confirms molecular formula C₇H₆N₂O₂ |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.5 ppm (3H, m) | Aromatic protons on the core structure |

| ~4.5-5.0 ppm (2H, s) | Methylene protons (-CH₂) | ||

| Variable, broad (1H) | Hydroxyl proton (-OH) | ||

| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (6C) | Carbons of the benzoxadiazole system |

| ~60-65 ppm (1C) | Methylene carbon | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3600 (broad) | O-H stretch from alcohol |

| >3000 | Aromatic C-H stretch | ||

| <3000 | Aliphatic C-H stretch | ||

| 1400-1650 | Aromatic C=C and C=N stretches | ||

| 1000-1250 | C-O stretch from primary alcohol |

Standard Experimental Protocols

Protocol 7.1: NMR Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H, a 400 or 500 MHz spectrometer is typically sufficient.[5]

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 7.2: Mass Spectrometry Sample Preparation and Acquisition

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

Protocol 7.3: IR Spectroscopy Sample Preparation and Acquisition

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

-

Place the sample in the IR spectrometer.

-